Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
CAS No.: 688763-83-9
Cat. No.: VC4346356
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 688763-83-9 |
---|---|
Molecular Formula | C13H18N2O4 |
Molecular Weight | 266.297 |
IUPAC Name | benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |
Standard InChI Key | JJWLCBIYQXRMNO-UHFFFAOYSA-N |
SMILES | CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three functional regions:
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Benzyloxycarbonyl (Cbz) group: Provides protection for amine groups during synthetic processes .
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Central carbamate linkage: Enhances stability while allowing selective deprotection under mild conditions.
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Weinreb amide (N-methoxy-N-methyl) moiety: Facilitates controlled nucleophilic additions and reductions, critical for constructing complex molecules .
The molecular formula is C₁₃H₁₈N₂O₄, with a molar mass of 266.3 g/mol . X-ray crystallography and NMR studies confirm a planar carbamate group and tetrahedral geometry around the amide nitrogen .
Table 1: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 63–65°C | |
Density | 1.166 ± 0.06 g/cm³ | |
pKa | 10.98 ± 0.46 | |
Solubility | DMF, DCM, THF |
Spectroscopic Identification
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¹H NMR (CDCl₃): Signals at δ 7.42–7.06 (benzyl aromatic protons), δ 3.87 (methoxy group), and δ 1.37 (methyl group) .
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IR (KBr): Peaks at 1705 cm⁻¹ (carbamate C=O) and 1650 cm⁻¹ (amide C=O) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves coupling benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-yamine in dichloromethane, catalyzed by triethylamine at 0–5°C. Thin-layer chromatography (TLC) monitors reaction progress, with purification via column chromatography (70–85% yield).
Reaction Scheme:
Industrial Manufacturing
Continuous flow reactors optimize large-scale production, achieving >90% conversion by maintaining precise temperature (25°C) and residence time (30 min). High-performance liquid chromatography (HPLC) ensures >99% purity, critical for pharmaceutical applications.
Chemical Reactivity and Functional Transformations
Hydrolysis and Deprotection
Acidic hydrolysis (6M HCl, reflux) cleaves the carbamate to yield benzyl alcohol and 1-(methoxy(methyl)amino)-1-oxopropan-2-amine, while basic conditions (NaOH) produce CO₂ and the corresponding amine.
Reductive Pathways
Lithium aluminum hydride (LiAlH₄) reduces the Weinreb amide to an aldehyde, enabling Wittig reactions for olefin synthesis :
Oxidation and Substitution
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Oxidation: Hydrogen peroxide converts the benzyl group to benzoic acid.
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Nucleophilic substitution: Amines displace the carbamate group under alkaline conditions, forming ureas.
Applications in Scientific Research
Peptide Synthesis
The Cbz group protects amines during solid-phase peptide synthesis (SPPS), with orthogonal deprotection using HBr/AcOH . The Weinreb amide directs controlled ketone or aldehyde formation, avoiding over-reduction .
Enzyme Inhibition Studies
In SARS-CoV-2 research, this compound’s derivatives act as covalent inhibitors of the main protease (Mᵖʳᵒ), binding irreversibly to the catalytic cysteine (Cys145) . Kinetic assays show a biphasic inhibition mechanism:
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Reversible binding at low concentrations (Kᵢ = 2.3 µM).
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Irreversible inactivation at higher doses (kᵢₙₐcₜ = 0.15 min⁻¹) .
Table 2: Inhibitory Activity Against Proteases
Material Science
The carbamate’s thermal stability (decomposition at 210°C) suits polymer cross-linking applications, enhancing epoxy resin durability .
Recent Advancements (2022–2025)
Antiviral Drug Development
Structural optimization of this compound yielded MK-7845, a clinical-stage inhibitor reducing SARS-CoV-2 replication by 99% in Vero E6 cells (EC₅₀ = 0.3 µM) . X-ray crystallography (PDB: 7T9L) confirms covalent bonding to Mᵖʳᵒ’s active site .
Cancer Therapeutics
Derivatives targeting cathepsin B show promise in glioblastoma models, achieving 60% tumor growth inhibition in murine xenografts .
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